Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate
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Overview
Description
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyldiphenylsilyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the protection of a hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the piperidine ring and subsequent esterification to introduce the methyl ester group.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of Piperidine Ring: The protected intermediate undergoes cyclization to form the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate involves its role as a protecting group. The tert-butyldiphenylsilyl group protects hydroxyl groups from unwanted reactions during synthesis. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively removed under specific conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ethers: These compounds also use silyl groups for protection but differ in the substituents attached to the silicon atom.
Trimethylsilyl ethers: These compounds are less sterically hindered and less stable compared to tert-butyldiphenylsilyl ethers.
Triisopropylsilyl ethers: These compounds offer greater steric protection but are less commonly used due to their bulkiness.
Uniqueness
Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-oxopiperidine-1-carboxylate is unique due to the combination of the piperidine ring and the tert-butyldiphenylsilyl protecting group. This combination provides both structural complexity and functional versatility, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C23H29NO4Si |
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Molecular Weight |
411.6 g/mol |
IUPAC Name |
methyl 4-[tert-butyl(diphenyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-18-15-16-24(21(25)17-18)22(26)27-4/h5-14,18H,15-17H2,1-4H3 |
InChI Key |
WGFHSPAJIHUMDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(C(=O)C3)C(=O)OC |
Origin of Product |
United States |
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